molecular formula C25H20F3N3O2 B11465574 N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

Cat. No.: B11465574
M. Wt: 451.4 g/mol
InChI Key: PZYLDOPQYSARIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide is a research compound with the molecular formula C₁₈H₁₂Cl₂F₃N₃O₃ and a molecular weight of approximately 446.2 g/mol Its structure features an imidazole ring, a benzyl group, and a trifluoromethyl substituent

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. In this process, boron reagents (organoboron compounds) react with aryl or vinyl halides catalyzed by palladium complexes. The SM coupling is a powerful method for forming carbon–carbon bonds . The specific synthetic route for N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide would involve appropriate boron reagents and reaction conditions.

Industrial Production: While industrial-scale production methods may vary, the SM coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, choice of reagents, and purification steps are crucial for efficient production.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major Products: The specific products formed depend on the reaction conditions. For instance:

  • Oxidation may yield imidazole derivatives with additional functional groups.
  • Reduction could lead to the corresponding dihydroimidazole.
  • Substitution reactions may replace the trifluoromethyl group or the benzyl moiety.

Scientific Research Applications

Chemistry: Researchers explore this compound’s reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine: N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide might exhibit biological activity. Further studies are needed to assess its potential as a drug candidate or probe for biological processes.

Industry: Its unique structure may find applications in materials science, such as designing functional materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers would compare N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide to related structures to highlight its uniqueness.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C25H20F3N3O2

Molecular Weight

451.4 g/mol

IUPAC Name

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methylbenzamide

InChI

InChI=1S/C25H20F3N3O2/c1-17-12-14-20(15-13-17)22(32)30-24(25(26,27)28)23(33)31(16-18-8-4-2-5-9-18)21(29-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,30,32)

InChI Key

PZYLDOPQYSARIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.